![molecular formula C19H30BrNO B14357968 N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine CAS No. 90166-98-6](/img/structure/B14357968.png)
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine is a complex organic compound that features a benzyl group, a bromocyclohexyl group, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine typically involves multiple steps:
Bromination of Cyclohexane: Cyclohexane is brominated using N-bromosuccinimide (NBS) to form 2-bromocyclohexane.
Formation of the Ether Linkage: The 2-bromocyclohexane is then reacted with 2-hydroxyethylamine to form the ether linkage.
Alkylation: The resulting compound is then alkylated with benzyl chloride to introduce the benzyl group.
Final Amine Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The bromine atom in the cyclohexyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with a catalyst (e.g., Pd/C), LiAlH4.
Substitution: Nucleophiles like hydroxide ions (OH-), amines, or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine has several scientific research applications:
作用機序
The mechanism of action of N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and amine groups can participate in hydrogen bonding and electrostatic interactions, while the bromocyclohexyl group can provide hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-N-{2-[(2-fluorocyclohexyl)oxy]ethyl}butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens might not . This can lead to different reactivity and biological activity compared to its chloro- and fluoro- counterparts .
特性
CAS番号 |
90166-98-6 |
|---|---|
分子式 |
C19H30BrNO |
分子量 |
368.4 g/mol |
IUPAC名 |
N-benzyl-N-[2-(2-bromocyclohexyl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-13-21(16-17-9-5-4-6-10-17)14-15-22-19-12-8-7-11-18(19)20/h4-6,9-10,18-19H,2-3,7-8,11-16H2,1H3 |
InChIキー |
VOKFQAIQAMWDAS-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCOC1CCCCC1Br)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



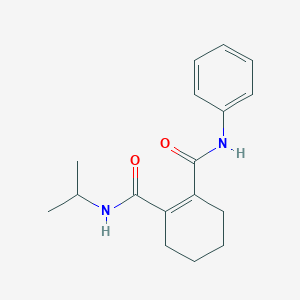
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
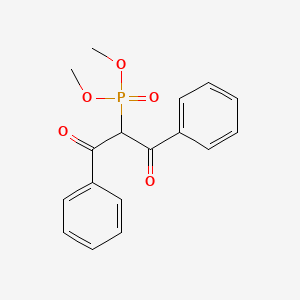
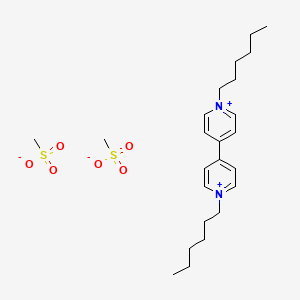
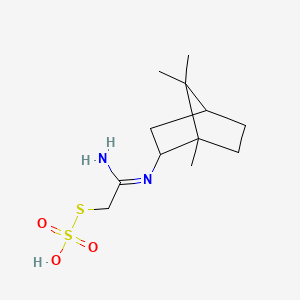
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
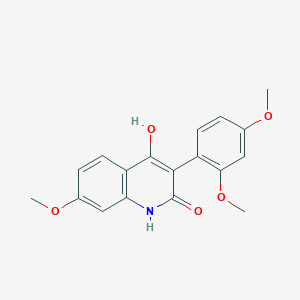

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
